

## discovery and historical development of Boron-10 applications

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Historical Development of **Boron-10** Applications

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Boron-10** (¹ºB), a stable isotope of boron, possesses an exceptionally high thermal neutron capture cross-section, a property that has driven its development and application across diverse scientific and technological fields. This technical guide provides a comprehensive overview of the discovery of **Boron-10** and the historical evolution of its applications, with a primary focus on its roles in nuclear energy and medicine, particularly in Boron Neutron Capture Therapy (BNCT). This document details the fundamental nuclear properties of ¹ºB, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes critical pathways and workflows using the DOT language for Graphviz.

# Discovery and Fundamental Properties of Boron and Boron-10

The journey of **Boron-10** began with the discovery of the element boron in 1808 by Sir Humphry Davy in London, and independently by Joseph Louis Gay-Lussac and Louis-Jacques Thénard in Paris[1][2][3][4]. However, it was not until 1824 that Jöns Jacob Berzelius identified



it as an element[5][6]. The production of pure boron was achieved in 1909 by American chemist Ezekiel Weintraub[2][6].

Natural boron is composed of two stable isotopes: <sup>10</sup>B, with a natural abundance of approximately 19.9%, and <sup>11</sup>B, with an abundance of about 80.1%[5][6][7]. The key to the unique applications of <sup>10</sup>B lies in its nuclear properties.

## **The Neutron Capture Reaction**

**Boron-10** has a very large thermal neutron capture cross-section of approximately 3840 barns[8][9][10][11][12]. When a <sup>10</sup>B nucleus captures a thermal neutron, it forms an excited <sup>11</sup>B nucleus, which immediately fissions into a high linear energy transfer (LET) alpha particle (<sup>4</sup>He) and a recoiling lithium-7 (<sup>7</sup>Li) nucleus[12][13][14].

$$^{10}B + n_{th} \rightarrow [^{11}B]^* \rightarrow ^{4}He (\alpha) + ^{7}Li + 2.79 MeV$$

This reaction is the cornerstone of most <sup>10</sup>B applications.

## **Quantitative Data Summary**

The unique properties of **Boron-10** and its compounds are best understood through quantitative data. The following tables summarize key parameters related to its nuclear properties, its use in materials for nuclear applications, and its efficacy in clinical settings for BNCT.

**Table 1: Nuclear Properties of Boron Isotopes** 

| Isotope         | Natural Abundance<br>(%) | Thermal Neutron Capture Cross- section (barns) | Primary Reaction<br>Products                                         |
|-----------------|--------------------------|------------------------------------------------|----------------------------------------------------------------------|
| <sup>10</sup> B | 19.9                     | ~3840[8][9][10][11]<br>[12]                    | <sup>4</sup> He (α particle), <sup>7</sup> Li<br>nucleus[12][13][14] |
| 11B             | 80.1                     | ~0.005[9]                                      | Stable $^{12}\text{B}$ (decays via $\beta^-)$                        |



Table 2: Properties of Boron-10 Enriched Materials for

**Nuclear Applications** 

| Material                                     | <sup>10</sup> B<br>Enrichment<br>Level (%) | Density<br>(g/cm³)        | Application                                                                 | Key Properties                                                                |
|----------------------------------------------|--------------------------------------------|---------------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| Enriched Boron<br>Carbide (B <sub>4</sub> C) | 85 - 95[8]                                 | ≥2.45[8]                  | Nuclear reactor<br>control rods,<br>neutron<br>shielding[8][15]<br>[16][17] | High neutron<br>absorption,<br>chemical<br>stability, high<br>hardness[8][15] |
| Enriched Boric<br>Acid (H₃BO₃)               | >70[18][19]                                | Varies with concentration | Chemical shim in PWRs[16][19]                                               | Reduces boric acid concentration, lowers crystallization risk[18][19]         |

Table 3: Summary of Clinical Data for Boron Neutron Capture Therapy (BNCT) in Glioblastoma



| Study/Paramet<br>er                              | Boron Delivery<br>Agent       | Median<br>Survival Time<br>(MST) from<br>BNCT                      | 1-Year Survival<br>Rate                                                            | Key Findings                                                                                 |
|--------------------------------------------------|-------------------------------|--------------------------------------------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Phase II Study<br>(Recurrent GBM)                | Boronophenylala<br>nine (BPA) | 14.2 months[20]                                                    | Not explicitly stated, but 23/29 patients deceased at min. 10 months follow-up[20] | Efficacy comparable to conventional radiotherapy; significant side effects noted[20].        |
| Multicenter<br>Phase II Study<br>(Recurrent GBM) | SPM-011 (a BPA<br>derivative) | 18.9 months[21]                                                    | 79.2%[21]                                                                          | Favorable results with a novel boron-carrying drug and accelerator-based neutron source[21]. |
| JRR-4 Clinical<br>Trial (Newly<br>Diagnosed GBM) | ВРА                           | Not explicitly<br>stated, one long-<br>term survivor (>5<br>years) | 55.1% (Japanese tumor registry data prior to temozolomide)                         | Demonstrates the potential for long-term survival in select cases.                           |

## **Historical Development and Applications**

The unique ability of **Boron-10** to capture neutrons has led to its application in several key technological areas.

## **Nuclear Reactor Control and Shielding**

The high neutron cross-section of <sup>10</sup>B makes it an excellent "neutron poison" for controlling the rate of fission in nuclear reactors. Boron carbide (B<sub>4</sub>C) enriched in <sup>10</sup>B is a standard material for control rods, which are inserted into the reactor core to absorb neutrons and regulate the chain reaction[15][16][17]. Boric acid with enriched <sup>10</sup>B is also used as a "chemical shim" in pressurized water reactors (PWRs) to control reactivity over the long term[16][19].



## **Neutron Detection**

The  ${}^{10}$ B(n, $\alpha$ ) ${}^{7}$ Li reaction is also utilized in neutron detectors. When a neutron is captured, the resulting charged particles (alpha and lithium) create ionization in a gas-filled detector, which can be measured as an electrical signal. This allows for the sensitive detection of thermal neutrons.

## **Boron Neutron Capture Therapy (BNCT)**

A significant and evolving application of **Boron-10** is in the field of oncology, specifically Boron Neutron Capture Therapy (BNCT).

BNCT is a binary cancer therapy that combines a boron-containing drug that selectively accumulates in tumor cells with irradiation by a beam of thermal or epithermal neutrons[13][14] [22][23]. The subsequent  $^{10}$ B(n, $\alpha$ ) $^{7}$ Li reaction releases high-energy particles that have a very short range (approximately the diameter of a cell), leading to the selective destruction of cancer cells while sparing adjacent healthy tissue[13]. The concept was first proposed by Gordon L. Locher in 1936[13].

The first clinical trials of BNCT were conducted in the 1950s and 1960s but were largely unsuccessful due to the poor tumor-selectivity of the early boron compounds and inadequate neutron beams. A resurgence of interest in BNCT began in the 1990s with the development of more tumor-selective boron delivery agents, such as boronophenylalanine (BPA) and sodium borocaptate (BSH), and improved neutron sources.

## **Experimental Protocols**

This section provides an overview of key experimental methodologies relevant to the development and evaluation of **Boron-10** applications, particularly in the context of BNCT.

# Synthesis and Formulation of Boronophenylalanine (BPA)

BPA is a key boron delivery agent for BNCT. Its synthesis and formulation are critical for clinical use.

Objective: To synthesize and formulate BPA for intravenous administration in BNCT.



#### Protocol Outline:

- Synthesis of BPA: The synthesis of BPA is a multi-step organic chemistry process, typically starting from a protected phenylalanine derivative. The boron moiety is introduced via a borylation reaction.
- Formulation with Fructose: BPA has low aqueous solubility at physiological pH. To overcome this, it is often complexed with fructose.
  - Mix BPA with fructose in water[24].
  - Adjust the pH of the solution to approximately 10 with NaOH to facilitate the complexation and dissolution[24].
  - Stir the solution until all solids are dissolved[25].
  - Readjust the pH to a physiologically compatible level of around 7.4 with HCI[24][25].
  - This process results in a higher concentration of BPA in a solution suitable for intravenous infusion[24].

## In Vitro Boron Uptake Assay

Evaluating the cellular uptake of new boron-containing compounds is a crucial step in the development of BNCT drugs.

Objective: To quantify the intracellular concentration of a boron compound in cancer cells.

#### Protocol Outline:

- Cell Culture: Seed cancer cells in culture plates and incubate until they reach the desired confluency.
- Incubation with Boron Compound: Replace the culture medium with a medium containing the boron compound at a specific concentration. Incubate for various time points to assess the kinetics of uptake[26].
- Cell Harvesting and Washing:



- Remove the medium containing the boron compound[26].
- Wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular boron compound[26].
- Harvest the cells using trypsinization and count the number of cells[26].
- Sample Preparation for Boron Measurement:
  - Pellet the cells by centrifugation.
  - Digest the cell pellets with a strong acid, such as nitric acid or formic acid[25][27].
- Boron Quantification:
  - Analyze the boron concentration in the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)[27].
  - The results are typically expressed as micrograms of boron per gram of tissue or per million cells.

# Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways, experimental workflows, and logical relationships in the context of **Boron-10** applications.

## Cellular Uptake of Boronophenylalanine (BPA)

The selective accumulation of BPA in tumor cells is primarily mediated by specific amino acid transporters that are often overexpressed in cancer cells.





Click to download full resolution via product page

Caption: Cellular uptake of BPA is mediated by LAT1, LAT2, and ATB<sup>0+</sup> transporters.

# **DNA Damage Response in Boron Neutron Capture Therapy**

The high-LET radiation from the  ${}^{10}B(n,\alpha){}^{7}Li$  reaction induces complex DNA double-strand breaks (DSBs), triggering cellular DNA damage response pathways.





Click to download full resolution via product page

Caption: BNCT-induced DNA damage triggers NHEJ and HDR repair pathways and can lead to apoptosis.

## **Experimental Workflow for BNCT**

The clinical application of BNCT follows a well-defined workflow, from patient selection to post-treatment follow-up.





Click to download full resolution via product page

Caption: The clinical workflow of Boron Neutron Capture Therapy.

## **Logical Workflow for BNCT Drug Development**

The development of new boron-containing drugs for BNCT follows a logical progression from initial design to clinical trials.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DNA Damage Response and Repair in Boron Neutron Capture Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of DNA Damage Responses After Boric Acid-mediated Boron Neutron Capture Therapy in Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]

## Foundational & Exploratory





- 4. Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake and metabolism of boronophenylalanine in human uveal melanoma cells in culture Relevance to boron neutron capture therapy of cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy [frontiersin.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. High-10B Enriched Boron Carbide (B4C) for Advanced Nuclear Neutron Absorption [newayprecision.com]
- 9. nuclear-power.com [nuclear-power.com]
- 10. researchgate.net [researchgate.net]
- 11. aei.pitt.edu [aei.pitt.edu]
- 12. Boron-10 isotopic data and properties [chemlin.org]
- 13. Boron neutron capture therapeutics Wikipedia [en.wikipedia.org]
- 14. Frontiers | Boron Neutron Capture Therapy: Current Status and Challenges [frontiersin.org]
- 15. preciseceramic.com [preciseceramic.com]
- 16. nslanalytical.com [nslanalytical.com]
- 17. 3m.com [3m.com]
- 18. researchgate.net [researchgate.net]
- 19. China achieves Boron-10 enrichment breakthrough Nuclear Engineering International [neimagazine.com]
- 20. Boron neutron capture therapy (BNCT) for glioblastoma multiforme: a phase II study evaluating a prolonged high-dose of boronophenylalanine (BPA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Accelerator-based BNCT for patients with recurrent glioblastoma: a multicenter phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical Viability of Boron Neutron Capture Therapy for Personalized Radiation Treatment
   PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]



- 24. US5935944A Formulation for I.V. administration of the boron delivery drug, boronophenylalanine (BPA) - Google Patents [patents.google.com]
- 25. Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy PMC [pmc.ncbi.nlm.nih.gov]
- 27. Construction of Boronophenylalanine-Loaded Biodegradable Periodic Mesoporous Organosilica Nanoparticles for BNCT Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and historical development of Boron-10 applications]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1234237#discovery-and-historical-development-of-boron-10-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com